cis-3-Hexenyl Hexanoate

Atmospheric Chemistry Kinetics Volatility

cis-3-Hexenyl hexanoate (FEMA is a C12 fatty acid ester belonging to the class of green leaf volatiles (GLVs). It is a colorless to pale-yellow liquid with a characteristic green, fruity, pear-like odor and is widely used as a flavor and fragrance agent.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 31501-11-8
Cat. No. B1585521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexenyl Hexanoate
CAS31501-11-8
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCC=CCC
InChIInChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5-
InChIKeyRGACQXBDYBCJCY-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
soluble in alcohol, propylene glycol, most fixed oils;  insoluble in wate

cis-3-Hexenyl Hexanoate (CAS 31501-11-8) | Green-Fruity Ester for Flavor & Fragrance Procurement


cis-3-Hexenyl hexanoate (FEMA 3403) is a C12 fatty acid ester belonging to the class of green leaf volatiles (GLVs) . It is a colorless to pale-yellow liquid with a characteristic green, fruity, pear-like odor and is widely used as a flavor and fragrance agent . Regulatory approvals, including FEMA GRAS and JECFA evaluation with no safety concern, support its commercial use in food and cosmetic applications [1].

Regulatory FEMA GRAS, JECFA evaluated; supports food and cosmetic formulation research
Sensory profile Green, fruity, pear-like with tropical/pulpy nuances for flavor and fragrance creation
Heat stability Reported lower volatility and heat stability context for processed applications

Why cis-3-Hexenyl Hexanoate Cannot Be Simply Substituted by Other Green Esters in Formulations


Within the cis-3-hexenyl ester family, olfactory and functional properties vary dramatically with the acyl chain length. Substituting cis-3-hexenyl hexanoate with a common analog like cis-3-hexenyl acetate or isovalerate leads to a significant shift in odor character, volatility, and heat stability [1]. This is because the longer C6 acyl chain of hexanoate imparts a distinct 'tropical/pulpy' fruity profile and lower volatility compared to the 'sharp green' of acetate or the 'herbal-fruity' of isovalerate, directly impacting product performance in heat-processed applications [1].

Odor shift with shorter acyl chains
Substituting with cis-3-hexenyl acetate may lose the tropical/pulpy fruity profile and introduce a sharp green note.
Volatility and heat stability mismatch
cis-3-hexenyl isovalerate is more volatile; replacement may reduce flavor retention in heat-processed products.
Loss of tropical fruit nuance
Common green leaf alcohol substitutes lack the pulpy, waxy character needed for authentic mango, guava, or passionfruit profiles.

cis-3-Hexenyl Hexanoate: Quantifiable Differentiation Evidence for Procurement Decisions


Comparative Gas-Phase Reactivity with OH Radicals vs. cis-3-Hexenyl Acetate

The gas-phase reaction rate coefficient (kOH) for cis-3-hexenyl hexanoate is significantly higher than that of cis-3-hexenyl acetate, indicating greater atmospheric reactivity [1].

OH radical reactivity
Head-to-head
kOH = 7.00 ± 0.56 vs 4.19 ± 0.38 (×10⁻¹¹ cm³ molec⁻¹ s⁻¹)
1.67× higher rate; supports environmental fate differentiation
Gas-phase, 298 K, 1000 mbar air
Atmospheric Chemistry Kinetics Volatility

Comparative Gas-Phase Reactivity with Ozone vs. cis-3-Hexenyl Acetate

The ozone reaction rate coefficient (kO3) for cis-3-hexenyl hexanoate is substantially higher than that for cis-3-hexenyl acetate [1].

Ozone reactivity
Head-to-head
kO₃ = 15.3 ± 1.7 vs 5.5 ± 0.6 (×10⁻¹⁷ cm³ molec⁻¹ s⁻¹)
2.78× higher rate; informs atmospheric lifetime modeling
Gas-phase, 298 K, 1000 mbar air
Atmospheric Chemistry Ozonolysis Environmental Fate

Comparative Volatility and Heat Stability vs. cis-3-Hexenyl Isovalerate

cis-3-Hexenyl hexanoate is described as being 'much less volatile' than the obvious alternative, cis-3-hexenyl iso-valerate, while maintaining significant odor impact [1].

Volatility & heat stability
Reported
Much less volatile; reported heat stability
Better retention in heat-processed foods vs. isovalerate
Expert assessment; flavor application context
Flavor Stability Heat Processing Volatility

Differentiation in Application: Tropical Fruit Flavor Use Levels

In flavor formulations, cis-3-hexenyl hexanoate provides a unique 'tropical tinge' and is used at specific quantitative levels to achieve desired freshness and fruit character in various fruit profiles, as detailed by industry experts [1].

Flavor use levels
Reported
Pineapple 200–1000 ppm; Mango 800 ppm; Passionfruit 1000 ppm; Banana 200 ppm; Kiwi 200 ppm
Supports flavor formulation benchmarking
Ready-to-drink beverage base (0.05% dosage)
Flavor Formulation Use Levels Sensory Science

Odor Profile Differentiation vs. Other cis-3-Hexenyl Esters

cis-3-Hexenyl hexanoate is characterized by a 'fruity, green, pear-like odor with vegetable notes' [1], which differs from the 'sharp green' of cis-3-hexenal and the more 'herbal-fruity' notes of other esters like isovalerate [2].

Odor profile
Class-level
Fruity, green, pear-like, waxy, tropical, pulpy vs. sharp green (hexenal) or herbal-fruity (isovalerate)
Unique character supports tropical fruit profile differentiation
Sensory evaluation; data to verify in specific matrices
Odor Characterization Sensory Analysis Flavor Chemistry

Procurement-Guiding Application Scenarios for cis-3-Hexenyl Hexanoate


Heat-Processed Tropical Fruit Flavors (e.g., Baked Goods, UHT Beverages)

Leverage the compound's lower volatility and excellent heat stability relative to cis-3-hexenyl iso-valerate [1]. This makes it the preferred choice for maintaining a fresh, tropical fruit character in products subjected to high temperatures, such as baked goods, retorted beverages, and extruded snacks, where more volatile green notes would be lost or degraded.

Complex Fruit Flavor Creation Requiring 'Tropical' and 'Pulpy' Nuances

Utilize the compound's unique organoleptic profile, which adds a 'tropical tinge' and 'pulpy' character [1], to formulate authentic passionfruit, guava, mango, and pineapple flavors [2]. This specific sensory character is not provided by common substitutes like cis-3-hexenyl acetate or cis-3-hexenol, making it essential for differentiating premium fruit flavors.

Functional Fragrance Accords (e.g., Galbanum, Tomato Leaf, Fresh Green)

In fine fragrance, employ cis-3-hexenyl hexanoate to add a 'playful green note' and 'fresh, crisp twist' to galbanum, tomato leaf, and watery green fruit accords [1]. Its diffusive yet natural character provides a unique 'body' to green notes, differentiating it from the 'sharp' impact of cis-3-hexenal or the simpler green of cis-3-hexenyl acetate.

Environmental Fate and Sustainability Modeling for Fragrance Ingredients

For environmental risk assessment and green chemistry applications, use the compound's experimentally determined reaction rate coefficients with OH radicals (kOH = 7.00 ± 0.56 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and ozone (kO₃ = 15.3 ± 1.7 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) [1] to model its atmospheric lifetime and photochemical ozone creation potential (POCP), which differ substantially from those of other cis-3-hexenyl esters.

Application
Selection Property
Validation Focus
Heat-processed tropical fruit flavors
Lower volatility and heat stability context
Retention in baked goods, UHT beverages, extruded snacks
Complex tropical fruit creation
Reported pulpy, waxy organoleptic profile
Differentiation in passionfruit, guava, mango formulations
Functional fragrance accords
Diffusive green-fruity character
Galbanum, tomato leaf, watery green accord performance
Environmental fate modeling
Reported reaction rate coefficients
Atmospheric lifetime and POCP estimation

Technical Documentation Hub

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59 linked technical documents
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